molecular formula C10H7BrN2O4 B1450763 Methyl 4-bromo-3-cyano-5-nitrophenylacetate CAS No. 1805415-54-6

Methyl 4-bromo-3-cyano-5-nitrophenylacetate

Cat. No. B1450763
M. Wt: 299.08 g/mol
InChI Key: GLOWMEPQSCNVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-cyano-5-nitrophenylacetate (MBCNPA) is an organic compound belonging to the family of nitrophenyl acetates. It is a colorless solid that has been used in various scientific research applications due to its unique chemical and physical properties. MBCNPA is a versatile reagent that can be used in a variety of synthetic processes and has been found to be particularly useful in the synthesis of drug molecules. Furthermore, it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Scientific Research Applications

Methyl 4-bromo-3-cyano-5-nitrophenylacetate has been used in various scientific research applications due to its unique chemical and physical properties. It has been used as a reagent in the synthesis of drug molecules, as a catalyst in the synthesis of polymers, and as a substrate for the production of nitroaromatics. Furthermore, Methyl 4-bromo-3-cyano-5-nitrophenylacetate has been used as a starting material for the synthesis of other nitrophenylacetates, such as 4-bromo-3-cyano-5-nitrobenzoic acid and 4-bromo-3-cyano-5-nitrobenzaldehyde.

Mechanism Of Action

Methyl 4-bromo-3-cyano-5-nitrophenylacetate acts as an electrophile in the reaction with nucleophiles. It reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding nitrophenylacetate derivatives. The mechanism of this reaction involves the attack of the nucleophile on the electrophilic carbon of the Methyl 4-bromo-3-cyano-5-nitrophenylacetate molecule.

Biochemical And Physiological Effects

Methyl 4-bromo-3-cyano-5-nitrophenylacetate has been found to be non-toxic and non-irritating. It has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for certain types of cancer. Furthermore, it has been studied for its ability to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Advantages And Limitations For Lab Experiments

Methyl 4-bromo-3-cyano-5-nitrophenylacetate has several advantages for laboratory experiments. It is a stable compound that is relatively easy to synthesize and is a versatile reagent for synthetic processes. Furthermore, it is non-toxic and non-irritating, making it a safe reagent for laboratory use. However, Methyl 4-bromo-3-cyano-5-nitrophenylacetate is a relatively expensive reagent and its use is limited to certain types of reactions.

Future Directions

Methyl 4-bromo-3-cyano-5-nitrophenylacetate has several potential future applications. It can be used as a starting material for the synthesis of other nitrophenylacetates, such as 4-bromo-3-cyano-5-nitrobenzoic acid and 4-bromo-3-cyano-5-nitrobenzaldehyde. Furthermore, it has potential applications in the synthesis of drug molecules and in the production of nitroaromatics. Additionally, it can be used as a catalyst in the synthesis of polymers and as an anti-inflammatory agent. Finally, further research is needed to explore its potential use as a potential treatment for certain types of cancer.

properties

IUPAC Name

methyl 2-(4-bromo-3-cyano-5-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-9(14)4-6-2-7(5-12)10(11)8(3-6)13(15)16/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOWMEPQSCNVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-cyano-5-nitrophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-bromo-3-cyano-5-nitrophenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-cyano-5-nitrophenylacetate
Reactant of Route 3
Methyl 4-bromo-3-cyano-5-nitrophenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromo-3-cyano-5-nitrophenylacetate
Reactant of Route 5
Methyl 4-bromo-3-cyano-5-nitrophenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromo-3-cyano-5-nitrophenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.